molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2

2-[(Propylamino)methyl]phenol

Cat. No.: B1282098
CAS No.: 84672-90-2
M. Wt: 165.23 g/mol
InChI Key: NUHMTAQXBQRVOI-UHFFFAOYSA-N
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Description

2-[(Propylamino)methyl]phenol is an aromatic compound featuring a phenol core substituted with a propylamino-methyl group at the ortho position. Its molecular formula is C₁₀H₁₅NO, with a molar mass of 165.23 g/mol.

Properties

IUPAC Name

2-(propylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMTAQXBQRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514571
Record name 2-[(Propylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84672-90-2
Record name 2-[(Propylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 2-[(Propylamino)methyl]phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(Propylamino)methyl]phenol with three analogous compounds based on substituent groups, molecular properties, and functional roles:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₁₀H₁₅NO -OH (phenol), -CH₂-NH-CH₂CH₂CH₃ Hypothesized moderate lipophilicity; potential intermediate in NO synthase inhibition pathways. -
2-((Dimethylamino)methyl)phenol C₉H₁₃NO -OH (phenol), -CH₂-N(CH₃)₂ Higher water solubility due to tertiary amine; used in organic synthesis and catalysis .
Phenol, 2-[[[4-(1-methylethyl)phenyl]amino]methyl]- C₁₆H₁₉NO -OH (phenol), -CH₂-NH-C₆H₄-CH(CH₃)₂ Increased steric bulk; likely applied in specialty chemical synthesis (e.g., surfactants) .
N⁵-[Imino(propylamino)methyl]-L-ornithine C₉H₂₁N₅O₂ Propylamino-methyl group on ornithine Competitive nitric oxide synthase inhibitor; used in cardiovascular research .

Structural and Functional Analysis

However, this may reduce water solubility relative to the dimethyl analog. The bulky aromatic substituent in Phenol, 2-[[[4-(1-methylethyl)phenyl]amino]methyl]- () likely restricts its interaction with biological targets but improves stability in non-polar environments.

Biological Relevance: While this compound itself lacks direct mechanistic studies, its structural analog N⁵-[Imino(propylamino)methyl]-L-ornithine (NPLA) is a well-characterized nitric oxide synthase inhibitor, suggesting that the propylamino-methyl group may play a role in enzyme binding . The dimethylamino analog () is more commonly utilized in synthetic chemistry due to its balanced solubility and reactivity.

Synthetic Utility: Alkylamino-methylphenols are intermediates in synthesizing bioactive molecules. For example, the dimethylamino variant (CAS 120-65-0) is a precursor in dye and pharmaceutical manufacturing .

Biological Activity

2-[(Propylamino)methyl]phenol, with the molecular formula C10H15NO, is a phenolic compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group (-OH) attached to an aromatic ring, making it a candidate for various applications in biology and medicine.

The synthesis of this compound typically involves the reaction of propylamine with salicylaldehyde in methanol, followed by reduction with sodium tetrahydroborate. This process can be conducted at temperatures ranging from 0 to 20°C over approximately 3.5 hours.

Chemical Reactions:

  • Oxidation: Can form quinones.
  • Reduction: Quinones can revert to phenols using reducing agents.
  • Substitution: The hydroxyl group allows for electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.

Antioxidant Activity

The phenolic structure of this compound contributes to its antioxidant properties . It can scavenge free radicals and chelate metal ions, which helps in mitigating oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Potential Therapeutic Applications

The compound has been explored for its potential in developing new pharmaceuticals, particularly in targeting inflammatory pathways. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, suggesting its use in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PhenolHydroxyl group on an aromatic ringAntiseptic properties
2-AminomethylphenolAmino group instead of propylaminoLimited antimicrobial activity
4-PropylphenolPropyl group on the aromatic ringLess biological activity compared to this compound

The unique combination of the propylamino group and hydroxyl group in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.
  • Antioxidant Activity Assessment:
    • In vitro assays revealed that the compound exhibited a high capacity to scavenge free radicals, surpassing many common antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related diseases.
  • Inflammation Modulation:
    • Research focused on the anti-inflammatory properties of this compound showed promising results in reducing COX-2 expression in cell cultures treated with pro-inflammatory cytokines. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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